ACRYLONITRILE, 2-(p-CHLOROPHENYL)-3-PHENYL-
Description
ACRYLONITRILE, 2-(p-CHLOROPHENYL)-3-PHENYL- is a useful research compound. Its molecular formula is C15H10ClN and its molecular weight is 239.70 g/mol. The purity is usually 95%.
The exact mass of the compound ACRYLONITRILE, 2-(p-CHLOROPHENYL)-3-PHENYL- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89132. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
1. Organic Solar Cells
A novel soluble asymmetric acrylonitrile derivative, 2-(4-Chlorophenyl)-3-{[5-(2-cyano-2-phenylethenyl)]furan-2-yl}acrylonitrile, was synthesized and evaluated as an electron acceptor in bulk heterojunction organic solar cells. The study focused on its optical, electronic properties, and photovoltaic performance (Kazici et al., 2016).
2. Copolymerization Systems
Research on reactivity ratios for various acrylonitrile–phenyl acrylate systems has been conducted. This includes acrylonitrile–p-chlorophenyl acrylate, among others, for radical copolymerization in dimethylformamide (Miller & Szafko, 1977).
3. Dipolar Cycloaddition and Pyrazoles Synthesis
A study explored the dipolar cycloaddition between acrylonitrile and N-(4-substituted)phenyl-C-(4-chlorophenyl)nitrilimines. This resulted in new pyrazoles, with a focus on the regiochemistry and reactivity of these reactions (Moeinpour et al., 2011).
4. Photophysical Properties in Organic Materials
Research into positional isomeric acrylonitrile derivatives with core pyridine and phenyl moieties was conducted. This included studying their solution and solid-state photophysical properties, comparing them in various states (Castillo et al., 2021).
5. Drug Loading and Release Applications
A study on poly(acrylamide-co-acrylonitrile)/polystyrene triblock copolymer demonstrated its thermosensitive self-assembly behavior and potential application in drug loading and release (Li et al., 2021).
6. Synthesis and Characterization of Substituted Acrylonitriles
Research was conducted on the synthesis of a series of 3-(4-substituted phenyl)-2-arylacrylonitriles. This included studying their structures, molar absorption coefficients, absorbance, and fluorescence emission spectra (Percino et al., 2011).
7. In Vitro Activity Against Parasites
A series of 2-phenyl-3-(1H-pyrrol-2-yl)acrylonitrile derivatives were synthesized and evaluated for in vitro activity against the endoparasite Haemonchus contortus and the ectoparasite Ctenocephalides felis (Ali et al., 2007).
8. Anticancer Agents
Novel 2,3‐diphenyl acrylonitrile derivatives bearing halogens were synthesized and evaluated for their antiproliferative activity against human cancer cell lines. Some showed significant selective inhibitory activities against cancer cells (Li et al., 2018).
9. Nonlinear Optical Limiting
Thiophene dyes substituted with acrylonitrile were designed and synthesized for enhanced nonlinear optical limiting, with potential applications in protecting human eyes and optical sensors (Anandan et al., 2018).
10. Molecular Packing and Intermolecular Interactions Studies
Investigations into the crystallographic asymmetric unit of (Z)-3-(3-Chlorophenyl)-2-phenyl acrylic acid provided insights into molecular structures, conformation, and hydrogen-bond motifs (Rajnikant et al., 2012).
11. Acrylonitrile Derivatives and Fat Mass Association
A study on the binding between acrylonitrile derivatives and the fat mass and obesity-associated protein indicated the significant role of chlorine atoms in this interaction, providing insights for the study of FTO inhibitors (Bai et al., 2020).
12. Insecticidal Agents
Research into N-(4-chlorophenyl)-2-phenoxyacetamide derivatives revealed their potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Rashid et al., 2021).
13. Cytotoxicity of Heteroarylacrylonitriles
The synthesis, characterization, and in vitro cytotoxic activities of new heteroarylacrylonitriles were studied, providing insights into structure-activity relationships and mechanisms of cell death (Sa̧czewski et al., 2004).
14. Amines Induced Color Change in Acrylonitriles
(E)-2,3-Bis(2,3,4,5,6-Pentafluorophenyl)-3-[2,3,5,6-tetrafluoro-4-(cyanomethyl)phenyl]acrylonitrile demonstrated a color change upon the addition of aliphatic amines, studied through optical absorption, conductivity, and product analyses (Nakayama et al., 1991).
15. Optical Properties of Acrylonitrile Polymorphs
The study of two polymorphs of Z-2-phenyl-3-(4-(pyridin-2-yl)phenyl)acrylonitrile revealed their unique optical properties, influenced by molecular packing and intermolecular interactions (Percino et al., 2014).
16. Breast Cancer Lead Compound Discovery
A family of 2-phenylacrylonitriles demonstrated potential as lead compounds in breast cancer treatment, particularly estrogen-dependent breast cancer (Tarleton et al., 2011).
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-phenylprop-2-enenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN/c16-15-8-6-13(7-9-15)14(11-17)10-12-4-2-1-3-5-12/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGLLZWUWIKTAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601243087 | |
Record name | 4-Chloro-α-(phenylmethylene)benzeneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601243087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3695-93-0 | |
Record name | 4-Chloro-α-(phenylmethylene)benzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3695-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-α-(phenylmethylene)benzeneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601243087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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